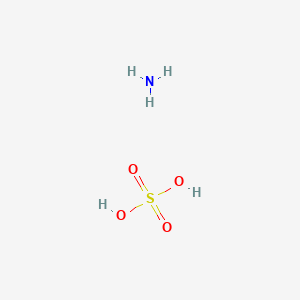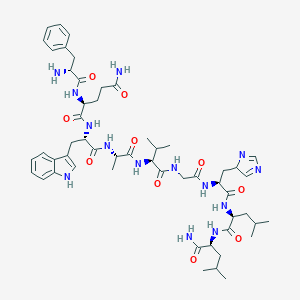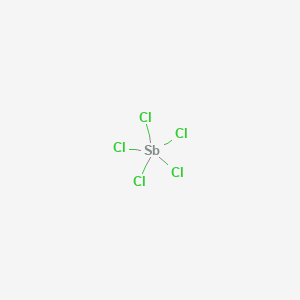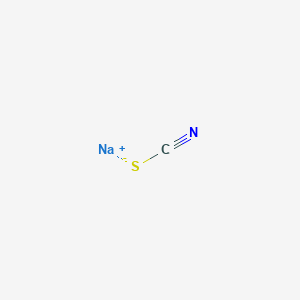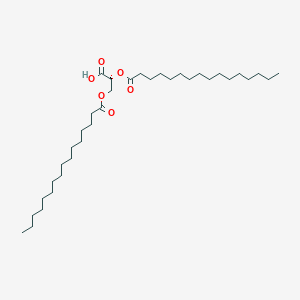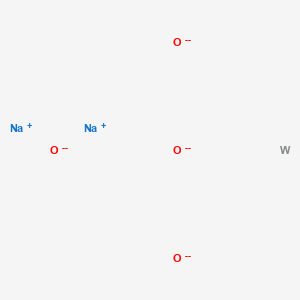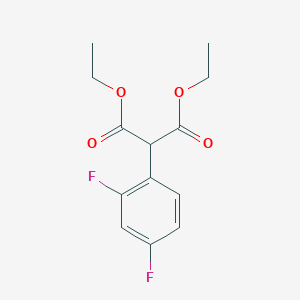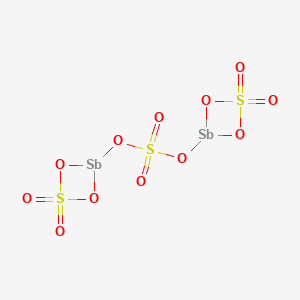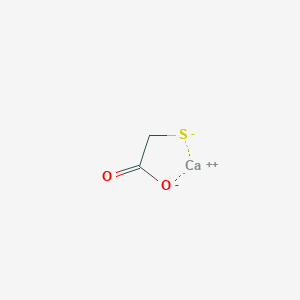
calcium;2-sulfidoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
calcium;2-sulfidoacetate is a chemical compound with the formula C2H2CaO2S. It is the calcium salt of thioglycolic acid, also known as mercaptoacetic acid. This compound is commonly used in various applications, including cosmetics and environmental remediation. It is a white crystalline powder that is soluble in water and has a characteristic odor associated with thiol compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium thioglycolate can be synthesized through the reaction of thioglycolic acid with calcium hydroxide. The process involves dissolving thioglycolic acid in water and gradually adding calcium hydroxide to the solution. The reaction produces calcium thioglycolate as a precipitate, which is then filtered and dried .
Industrial Production Methods
In industrial settings, calcium thioglycolate is produced by reacting thioglycolic acid with calcium carbonate or calcium oxide. The reaction is carried out in aqueous solution, and the resulting product is purified through filtration and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium thioglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize calcium thioglycolate.
Reducing Agents: Sodium borohydride or other reducing agents can be used in reduction reactions.
Substitution Reactions: Various alkyl halides can be used in substitution reactions to replace the thiol group.
Major Products Formed
Dithiodiglycolic Acid: Formed through oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
Applications De Recherche Scientifique
Calcium thioglycolate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reducing agent.
Biology: Employed in the preparation of thioglycolate broth for bacterial culture.
Medicine: Utilized in depilatory creams for hair removal.
Industry: Applied in environmental remediation to remove heavy metals from water bodies.
Mécanisme D'action
Calcium thioglycolate exerts its effects primarily through the thiol group, which can break disulfide bonds in proteins. This mechanism is particularly useful in hair removal products, where it breaks the disulfide bonds in keratin, weakening the hair structure and allowing for easy removal . The compound also acts as a reducing agent, participating in redox reactions that involve the transfer of electrons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Thioglycolate: Another salt of thioglycolic acid, commonly used in similar applications.
Ammonium Thioglycolate: Used in hair perming solutions.
Thioglycolic Acid: The parent compound, used in various chemical reactions and applications.
Uniqueness
Calcium thioglycolate is unique due to its specific applications in cosmetics and environmental remediation. Its ability to effectively break disulfide bonds in keratin makes it a preferred choice in depilatory products. Additionally, its use in environmental remediation highlights its versatility and effectiveness in removing heavy metals from polluted water .
Propriétés
Numéro CAS |
37457-75-3 |
|---|---|
Formule moléculaire |
C2H2CaO2S |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
calcium;2-sulfidoacetate |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2/p-2 |
Clé InChI |
QVCFQEFEMBCIOI-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])[S-].[Ca+2] |
SMILES canonique |
C(C(=O)[O-])[S-].[Ca+2] |
Key on ui other cas no. |
29820-13-1 |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
68-11-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


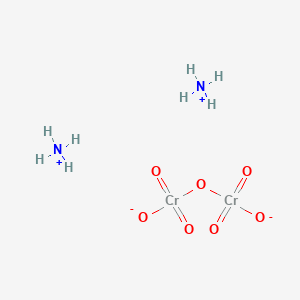
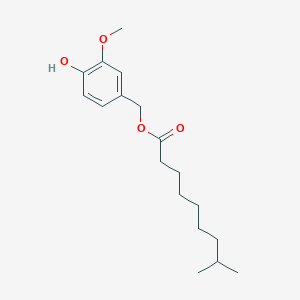
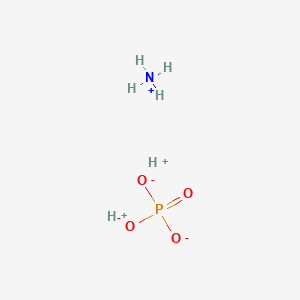
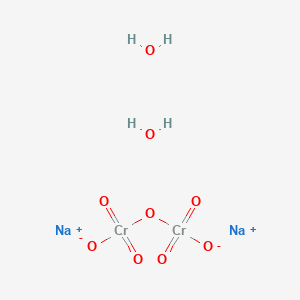
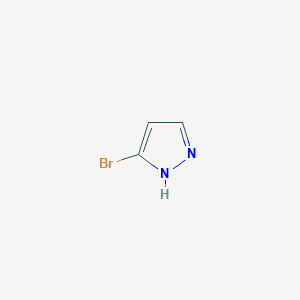
![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)
